N-((4-(4-bromophenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide
Description
This compound is a triazole-based derivative featuring a 4-bromophenyl group at the 4-position of the triazole ring and a thioether-linked 2-((4-methoxyphenyl)amino)-2-oxoethyl substituent at the 5-position. The methylene group at the 3-position of the triazole is further substituted with a 1-naphthamide moiety. The structural complexity of this molecule combines aromatic, heterocyclic, and amide functionalities, making it a candidate for diverse biological applications. Key features include:
Properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24BrN5O3S/c1-38-23-15-11-21(12-16-23)32-27(36)18-39-29-34-33-26(35(29)22-13-9-20(30)10-14-22)17-31-28(37)25-8-4-6-19-5-2-3-7-24(19)25/h2-16H,17-18H2,1H3,(H,31,37)(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJHUGNWUMYVMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24BrN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(4-bromophenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide is a complex compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to elucidate the biological activity of this compound.
Chemical Structure and Properties
The compound features a triazole ring, a naphthamide moiety, and multiple aromatic groups, which may contribute to its biological efficacy. The presence of bromine and methoxy substituents is noteworthy as they can influence the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have evaluated the compound's antimicrobial properties against various bacterial strains. The in vitro assessments typically employed methods such as the turbidimetric approach to determine Minimum Inhibitory Concentrations (MICs).
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 8 | Moderate |
| Escherichia coli | 16 | Moderate |
| Candida albicans | 32 | Weak |
The results indicate that while the compound exhibits some antimicrobial activity, it may not be potent enough for clinical applications without further optimization .
Anticancer Activity
The anticancer potential of this compound has been investigated using various cancer cell lines. Notably, studies have utilized the Sulforhodamine B (SRB) assay to quantify cytotoxicity against breast cancer cell lines (e.g., MCF7).
Case Study: MCF7 Cell Line
In one study, the compound demonstrated significant cytotoxic effects with an IC50 value of approximately 12 µM. This indicates a promising potential for further development as an anticancer agent.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 | 12 | Significant cytotoxicity |
| A549 | 25 | Moderate cytotoxicity |
Molecular docking studies suggest that the compound interacts effectively with key proteins involved in cancer cell proliferation, further supporting its potential as an anticancer agent .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The triazole moiety is known for its ability to inhibit certain enzymes that are crucial for cancer cell survival.
- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased levels of apoptotic markers in cancer cells, suggesting that it may trigger programmed cell death.
- Cell Cycle Arrest : Flow cytometry analyses indicated that the compound causes cell cycle arrest at the G1/S phase in treated cells, which is critical for limiting cancer cell proliferation .
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives, including those related to N-((4-(4-bromophenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide, have been extensively studied for their antimicrobial properties. Research indicates that triazoles exhibit antibacterial and antifungal activities due to their ability to inhibit specific enzymes and metabolic pathways in microbial cells .
Anticancer Properties
The compound shows promise as an anticancer agent . Studies have highlighted the efficacy of triazole derivatives in targeting cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, triazole-containing compounds have been found to disrupt the function of key proteins involved in cancer progression .
General Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions including:
- S-Alkylation : The introduction of alkyl groups through S-alkylation methods has been successfully employed to create the desired triazole structure.
- Reduction Reactions : Following alkylation, reduction steps are often necessary to achieve the final product with the desired functional groups intact .
Characterization Techniques
Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure.
- High Resolution Mass Spectrometry (HRMS) : Used to determine the molecular weight and confirm the identity of synthesized compounds .
Antimicrobial Efficacy Study
A recent study evaluated the antimicrobial efficacy of various triazole derivatives against a range of bacterial strains. The results indicated that compounds similar to this compound exhibited significant inhibitory effects on growth, suggesting their potential use in developing new antibiotics .
Anticancer Activity Assessment
In vitro studies have demonstrated that triazole derivatives can selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity is attributed to the differential expression of metabolic pathways in cancerous versus non-cancerous cells. Such findings highlight the therapeutic potential of these compounds in cancer treatment .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Spectroscopic and Physical Properties
Table 2: Comparative Spectroscopic Data
Q & A
Q. Key Intermediates :
- 4-(4-Bromophenyl)-4H-1,2,4-triazole-3-thiol
- 2-((4-Methoxyphenyl)amino)-2-oxoethyl chloride
- 1-Naphthoyl chloride
How can reaction conditions be optimized to enhance the yield of the triazole core?
Advanced Research Question
Optimization strategies include:
- Catalysis : Using palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling to introduce aryl groups efficiently .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates during cyclization .
- Temperature Control : Maintaining 80–100°C during triazole ring formation to balance reaction rate and side-product minimization .
- Purification : Chromatography on silica gel with ethyl acetate/hexane (3:7) resolves byproducts like unreacted thioureas.
Table 1 : Yield Comparison Under Different Conditions
| Condition | Yield (%) | Reference |
|---|---|---|
| DMF, 100°C, 12 hrs | 78 | |
| DMSO, 80°C, Pd(OAc)₂ | 85 | |
| Ethanol, reflux, 24 hrs | 62 |
What spectroscopic techniques confirm the compound’s structure, and what signals are characteristic?
Basic Research Question
- ¹H/¹³C NMR :
- FT-IR :
- XRD : Single-crystal analysis confirms planarity of the triazole ring and dihedral angles between substituents (e.g., 15.2° for bromophenyl vs. triazole) .
How are discrepancies in crystallographic data resolved for triazole derivatives?
Advanced Research Question
Discrepancies (e.g., bond length variations in the triazole ring) are addressed by:
Multi-Method Validation : Cross-referencing XRD with DFT calculations to validate geometry .
Thermal Ellipsoid Analysis : Assessing disorder in crystal packing, particularly for flexible thioether chains .
Database Comparisons : Using Cambridge Structural Database (CSD) entries for analogous triazoles to identify outliers .
Table 2 : Bond Length Variations in Triazole Derivatives
| Compound | C-N Bond (Å) | Reference |
|---|---|---|
| Target Compound | 1.32 | |
| N-(4-Bromophenyl) Analog | 1.31 | |
| 4-(4-Chlorophenyl) Derivative | 1.34 |
What in vitro assays evaluate the biological activity of triazole-containing compounds?
Basic Research Question
Common assays include:
- Antimicrobial Screening : Agar diffusion assays against S. aureus and E. coli with MIC determination .
- Anticancer Activity : MTT assay on cancer cell lines (e.g., MCF-7) to measure IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, monitoring substrate conversion .
How does triazole substitution influence pharmacokinetics, and what predictive methods are used?
Advanced Research Question
- Substituent Effects :
- In Silico Tools :
Table 3 : Pharmacokinetic Parameters for Derivatives
| Substituent | logP | Solubility (µM) | Plasma Stability (t₁/₂, hrs) |
|---|---|---|---|
| 4-Bromophenyl | 3.9 | 12 | 6.7 |
| 4-Methoxyphenyl | 3.2 | 45 | 4.2 |
| Unsubstituted Triazole | 2.1 | 89 | 1.8 |
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
